Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate is an organic compound with the CAS Number: 828299-83-8 . It has a molecular weight of 324.81 . The IUPAC name for this compound is tert-butyl 4-(3-chlorobenzoyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 324.81 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
1. Structural and Chemical Characterization
Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their structural and chemical properties. For instance, the synthesis and characterization of similar compounds, involving X-ray diffraction studies and biological evaluations, have been documented. These studies provide insights into the molecular structure and interactions, such as weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to the compound's three-dimensional architecture (Sanjeevarayappa et al., 2015).
2. Synthesis and Molecular Analysis
The process of synthesizing various derivatives of this compound has been explored in several studies. These include the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, where the crystal and molecular structure was reported, showing typical bond lengths and angles for this type of piperazine-carboxylate (Mamat et al., 2012).
3. Biological and Antimicrobial Properties
Some derivatives of this compound have been examined for their biological properties, including antibacterial and anthelmintic activities. For example, certain compounds displayed moderate antibacterial and anthelmintic activity, highlighting potential applications in the biomedical field (Kulkarni et al., 2016).
4. Application in Corrosion Inhibition
Research has also delved into the application of this compound derivatives in corrosion inhibition. For instance, certain derivatives showed significant inhibition efficiency in protecting steel surfaces from corrosion, demonstrating their potential in industrial applications (Praveen et al., 2021).
Safety and Hazards
The safety information for this compound is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid inhalation, ingestion, or contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and protective clothing should be worn when handling this compound .
Mechanism of Action
Target of Action
Piperazine derivatives, like “Tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate”, often target neurotransmitter receptors in the nervous system, such as dopamine, serotonin, or norepinephrine receptors .
Mode of Action
The compound might interact with its targets by mimicking the structure of the natural ligand, thereby either activating (agonist) or blocking (antagonist) the receptor .
Biochemical Pathways
The activation or inhibition of these receptors can affect various biochemical pathways, leading to changes in neurotransmitter release, neuronal firing rates, and ultimately, changes in behavior or physiological responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as its lipophilicity, molecular size, and charge can affect how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific receptors it targets and the downstream effects of these receptors. This could range from changes in cell signaling pathways to alterations in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy .
properties
IUPAC Name |
tert-butyl 4-(3-chlorophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFLDMFRXUUEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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